Dde Biotin-PEG4-alkyne

Description

Propriétés

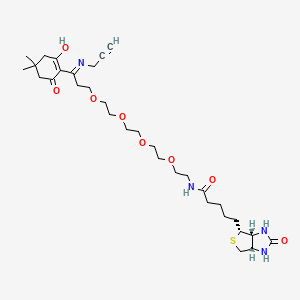

IUPAC Name |

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50N4O8S/c1-4-10-33-23(29-25(37)20-32(2,3)21-26(29)38)9-12-41-14-16-43-18-19-44-17-15-42-13-11-34-28(39)8-6-5-7-27-30-24(22-45-27)35-31(40)36-30/h1,24,27,30,37H,5-22H2,2-3H3,(H,34,39)(H2,35,36,40)/t24-,27-,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJHEZRAKBBIJH-UCVANPEUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)C(=NCC#C)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC(=C(C(=O)C1)C(=NCC#C)CCOCCOCCOCCOCCNC(=O)CCCC[C@@H]2[C@H]3[C@@H](CS2)NC(=O)N3)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50N4O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dde Biotin-PEG4-alkyne: A Technical Guide for Advanced Biomolecular Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dde Biotin-PEG4-alkyne is a sophisticated chemical probe designed for the selective labeling and enrichment of azide-modified biomolecules. This trifunctional reagent incorporates a terminal alkyne for covalent ligation via click chemistry, a biotin moiety for high-affinity capture with streptavidin, and a cleavable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker. The inclusion of a hydrophilic tetraethylene glycol (PEG4) spacer enhances its solubility in aqueous media, making it an invaluable tool in chemical biology, proteomics, and drug discovery for applications such as target identification and biomarker discovery.[1][2]

The key feature of this reagent is the Dde protecting group, which is stable under many biochemical conditions but can be selectively cleaved with hydrazine.[3] This allows for the mild elution of captured biomolecules from streptavidin resins, overcoming the harsh conditions typically required to disrupt the strong streptavidin-biotin interaction and preserving the integrity of the isolated proteins for downstream analysis like mass spectrometry.[3]

Core Properties and Structure

This compound is a versatile molecule with well-defined chemical and physical properties. Its structure is optimized for bioorthogonality and efficiency in pull-down assays.

Chemical Structure:

The molecule consists of a biotin head group, a PEG4 linker, a Dde cleavable moiety, and a terminal alkyne group.

Caption: Functional components of this compound.

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C₃₂H₅₀N₄O₈S |

| Molecular Weight | 650.83 g/mol |

| CAS Number | 1802908-00-4 |

| Appearance | Solid, brown to reddish brown |

| Purity | >96% |

| Storage (Powder) | -20°C for up to 3 years, 4°C for up to 2 years |

| Storage (In solvent) | -80°C for up to 6 months, -20°C for up to 1 month |

Experimental Protocols

The following are detailed methodologies for the key applications of this compound: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for labeling and Dde cleavage for elution.

Labeling of Azide-Modified Proteins via CuAAC (Click Chemistry)

This protocol describes the general steps for labeling azide-modified proteins in a cell lysate with this compound.

Materials:

-

Cell lysate containing azide-modified proteins

-

This compound

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (2 mM in DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)

-

DMSO

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare the Reagents: Thaw all stock solutions on ice. Prepare a stock solution of this compound in DMSO (e.g., 5 mM).

-

Prepare the Protein Sample: Adjust the concentration of the cell lysate to 2 mg/mL with PBS.

-

Prepare the Click Chemistry Cocktail: In a separate tube, prepare the click chemistry cocktail by adding the reagents in the following order. The final concentrations in the reaction mixture should be:

-

This compound: 100 µM

-

TCEP: 1 mM

-

TBTA: 100 µM

-

CuSO₄: 1 mM

-

-

Initiate the Reaction: Add the click chemistry cocktail to the protein sample.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking.

-

Removal of Excess Reagents: Remove unreacted this compound and catalyst components by protein precipitation (e.g., with acetone or methanol/chloroform) or buffer exchange using a desalting column.

Affinity Purification of Biotinylated Proteins

Materials:

-

Streptavidin-agarose beads

-

Wash Buffer A (e.g., PBS with 0.5% SDS)

-

Wash Buffer B (e.g., PBS with 6 M urea)

-

Wash Buffer C (e.g., PBS)

Procedure:

-

Bead Preparation: Wash the streptavidin-agarose beads three times with PBS.

-

Binding: Add the labeled protein sample to the washed beads and incubate for 1-2 hours at 4°C with end-over-end rotation to allow for the binding of biotinylated proteins.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads sequentially with Wash Buffer A, Wash Buffer B, and finally Wash Buffer C to remove non-specifically bound proteins. Perform each wash three times.

Cleavage and Elution of Captured Proteins

This protocol details the release of the captured proteins from the streptavidin beads by cleaving the Dde linker.

Materials:

-

Cleavage Buffer: 2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF).[4]

-

Neutralization Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

Procedure:

-

Resuspend the Beads: After the final wash, resuspend the beads in the Cleavage Buffer.

-

Incubation: Incubate the bead suspension at room temperature for 30-60 minutes with gentle shaking.[4] It is recommended to perform this in a chemical fume hood.

-

Elution: Pellet the beads by centrifugation and carefully collect the supernatant containing the eluted proteins.

-

Repeat Elution (Optional): For maximal recovery, the cleavage step can be repeated with fresh Cleavage Buffer.

-

Neutralization and Sample Preparation: Immediately neutralize the hydrazine in the eluate by adding a suitable buffer. The sample is now ready for downstream applications such as SDS-PAGE, western blotting, or mass spectrometry.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the identification of target proteins using this compound.

Caption: Workflow for target protein identification.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Dde Biotin-PEG4-alkyne: Chemical Properties and Solubility

This compound is a versatile chemical tool extensively used in bioconjugation, proteomics, and drug discovery. Its unique structure, incorporating a biotin moiety for affinity purification, a PEG4 spacer for enhanced solubility, an alkyne group for click chemistry, and a cleavable Dde linker, makes it an invaluable reagent for selectively labeling, capturing, and releasing biomolecules. This guide provides a comprehensive overview of its chemical properties, solubility, and key experimental protocols.

Core Chemical and Physical Properties

This compound is a PEG-based PROTAC linker that can be utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras)[1]. It functions as a click chemistry reagent due to the presence of an alkyne group, which can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups[1].

| Property | Value | Reference |

| CAS Number | 1802908-00-4 | [1][2][3] |

| Molecular Formula | C₃₂H₅₀N₄O₈S | [2][3] |

| Molecular Weight | 650.83 g/mol | [2][3][4] |

| Purity | >96% | [2] |

| Appearance | Glass-like solid | [4] |

| Storage Conditions | -20°C | [4] |

| Shipping Conditions | Ambient temperature | [4] |

Solubility Profile

The hydrophilic polyethylene glycol (PEG) spacer in this compound significantly improves its solubility in aqueous media[5][6]. This is a critical feature for biological applications.

| Solvent | Concentration / Observation | Reference |

| DMSO | 100 mg/mL (153.65 mM); may require ultrasonic treatment. It is noted that hygroscopic DMSO can negatively impact solubility, so freshly opened solvent is recommended. | [1] |

| Other Organic Solvents | Soluble in DMF, THF, DCM, and Chloroform. | [4] |

| Aqueous Buffer Formulation | A clear solution of ≥ 2.5 mg/mL can be prepared. For a 1 mL working solution, 100 µL of a 25.0 mg/mL DMSO stock is added to 400 µL of PEG300 and mixed. Then, 50 µL of Tween-80 is added and mixed, followed by the addition of 450 µL of saline to reach the final volume. | [7][8] |

Key Applications and Experimental Protocols

The primary utility of this compound lies in its trifunctional nature, allowing for the biotinylation of azide-modified molecules via click chemistry and subsequent release under mild conditions.

Biotinylation via Copper(I)-Catalyzed Click Chemistry

This compound is used to introduce a biotin moiety to molecules containing an azide group through a highly efficient and specific copper(I)-catalyzed click reaction[1][5][6].

Caption: General workflow for affinity capture and release.

Protocol: Cleavage of the Dde Protecting Group

This protocol describes the selective removal of the Dde group from a resin-bound peptide, but the principle applies to molecules in solution captured on beads.[9]

-

Prepare Cleavage Solution:

-

Cleavage Reaction:

-

Add the 2% hydrazine solution to the streptavidin beads containing the captured biotinylated molecule.

-

Allow the mixture to stand at room temperature. The original protocol for resin suggests 3 minutes, but incubation time for bead-based elution may need optimization (e.g., 30-60 minutes).[9]

-

-

Elution and Collection:

-

Separate the beads (e.g., by centrifugation or magnetic separation).

-

Collect the supernatant, which now contains the released target molecule.

-

The released molecule will retain a small molecular fragment (55.07 Da) after cleavage.[4]

-

Chemical Reaction of Dde Cleavage

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. precisepeg.com [precisepeg.com]

- 3. This compound | Ambeed.com [ambeed.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. This compound, 1802908-00-4 | BroadPharm [broadpharm.com]

- 6. This compound - Creative Biolabs [creative-biolabs.com]

- 7. This compound | PROTAC连接子 | MCE [medchemexpress.cn]

- 8. medchemexpress.com [medchemexpress.com]

- 9. peptide.com [peptide.com]

The Pivotal Role of the PEG4 Spacer in Biotinylation Reagents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the tetra-polyethylene glycol (PEG4) spacer in biotinylation reagents. The strategic incorporation of this hydrophilic and flexible linker significantly enhances the performance of biotinylated molecules in a wide array of research, diagnostic, and therapeutic applications. By addressing key challenges such as solubility, steric hindrance, and immunogenicity, the PEG4 spacer has become an indispensable component in modern bioconjugation strategies.

Core Functions and Advantages of the PEG4 Spacer

The PEG4 spacer arm, a chain of four repeating ethylene glycol units, imparts a unique set of properties to biotinylation reagents that directly translate to improved experimental outcomes and therapeutic efficacy.

Enhanced Hydrophilicity and Solubility: Many biomolecules, particularly proteins and antibodies, are prone to aggregation when modified with hydrophobic biotinylation reagents. The hydrophilic nature of the PEG4 spacer increases the overall water solubility of the biotinylated molecule, mitigating aggregation and improving its stability in aqueous solutions.[1][2] This is particularly crucial for maintaining the biological activity of proteins and for the formulation of therapeutic conjugates. Reagents containing a PEG spacer arm retain their high solubility when bound to a protein, making them an ideal choice when precipitation is a concern.[3]

Reduction of Steric Hindrance: The biotin-binding pocket of avidin and streptavidin is located below the protein surface. A spacer arm is therefore critical to bridge this distance and facilitate efficient binding. The defined length of the PEG4 spacer (approximately 29 Å) provides sufficient separation between the biotin moiety and the conjugated molecule, minimizing steric hindrance that can otherwise impede the biotin-avidin interaction.[2][4] This optimal spacing ensures that the biotin is readily accessible to the binding pocket of streptavidin or avidin.

Minimized Immunogenicity: The introduction of non-human origin molecules or modifications can elicit an immune response. Polyethylene glycol is known to be a biocompatible and non-immunogenic polymer.[5] The PEG4 spacer can create a protective hydration shell around the biotinylated molecule, which can mask potential immunogenic epitopes and reduce the likelihood of an adverse immune reaction.[6] This property is of paramount importance in the development of in-vivo diagnostic and therapeutic agents.

Improved Pharmacokinetics: For therapeutic applications, the PEG4 spacer can contribute to a longer circulation half-life of the biotinylated molecule. By increasing hydrophilicity and reducing immunogenicity, PEGylation can decrease renal clearance and proteolytic degradation, leading to improved bioavailability and sustained therapeutic effect.

Data Presentation: Comparative Analysis of Biotinylation Spacers

The selection of an appropriate spacer arm is a critical consideration in the design of biotinylation experiments. The following tables summarize quantitative data comparing the properties of biotinylation reagents with different spacer arms.

| Spacer Type | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Key Characteristics | Reference |

| No Spacer (e.g., NHS-Biotin) | 13.5 | 341.38 | Hydrophobic; may lead to protein aggregation; potential for significant steric hindrance. | [4] |

| Long Chain (LC) (e.g., Sulfo-NHS-LC-Biotin) | 22.4 | 556.59 | Increased length over no spacer to reduce steric hindrance; still relatively hydrophobic. | [4] |

| PEG4 (e.g., NHS-PEG4-Biotin) | 29.0 | 588.67 | Hydrophilic, flexible, reduces aggregation and immunogenicity, provides optimal spacing for many applications. | [2] |

| PEG12 (e.g., NHS-PEG12-Biotin) | 57.3 | 933.12 | Longer, more hydrophilic spacer; may be beneficial for very large proteins or specific geometric requirements. | [3] |

| Parameter | No Spacer (Biotin) | PEGylated Biotin (MW 588) | PEGylated Biotin (MW 3400) | PEGylated Biotin (MW 5000) |

| Equilibrium Dissociation Constant (Kd) with Avidin | ~10-15 M | ~10-8 M | ~10-8 M | ~10-8 M |

| Stoichiometry (Biotin:Avidin) | 4:1 | 4:1 | 4:1 | 1:1 |

Note: The molecular weight of NHS-PEG4-Biotin is 588.67 g/mol . The data indicates that while PEGylation increases the dissociation constant (reduces affinity) compared to free biotin, the binding is still very strong. Longer PEG chains can begin to sterically hinder the binding sites on avidin, reducing the stoichiometry.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to assess the function and advantages of the PEG4 spacer in their specific applications.

General Protocol for Protein Biotinylation using NHS-PEG4-Biotin

This protocol describes the labeling of primary amines on a target protein with NHS-PEG4-Biotin.

Materials:

-

Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

NHS-PEG4-Biotin

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting column or dialysis cassette

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Prepare Protein Solution: Ensure the protein sample is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS.

-

Prepare NHS-PEG4-Biotin Stock Solution: Immediately before use, dissolve NHS-PEG4-Biotin in DMSO or DMF to a concentration of 10-20 mg/mL.

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-PEG4-Biotin stock solution to the protein solution. The optimal molar ratio may need to be empirically determined.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.

-

Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by reacting with any excess NHS-PEG4-Biotin. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).

HABA Assay for Determining the Degree of Biotinylation

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the number of biotin molecules incorporated per protein molecule.[7][8][9]

Materials:

-

HABA/Avidin solution

-

Biotinylated protein sample (purified from excess biotin)

-

Spectrophotometer capable of measuring absorbance at 500 nm

-

Cuvettes or 96-well microplate

Procedure:

-

Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

-

Measure Baseline Absorbance: Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm (A500 HABA/Avidin).

-

Add Biotinylated Sample: Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix well.

-

Measure Final Absorbance: Measure the absorbance of the solution at 500 nm after the reading has stabilized (A500 HABA/Avidin/Biotin Sample).

-

Calculation: The molar ratio of biotin to protein can be calculated using the change in absorbance and the molar extinction coefficient of the HABA/Avidin complex.[7]

Dynamic Light Scattering (DLS) for Assessing Protein Aggregation

DLS is a non-invasive technique to measure the size distribution of particles in a solution and can be used to assess the aggregation state of biotinylated proteins.[10][11][12][13][14]

Materials:

-

Biotinylated protein sample (e.g., with PEG4 spacer vs. no spacer)

-

Dynamic Light Scattering instrument

-

Low-volume cuvettes

Procedure:

-

Sample Preparation: Prepare samples of the un-biotinylated protein and proteins biotinylated with different reagents (e.g., NHS-Biotin and NHS-PEG4-Biotin) at the same concentration in a suitable, filtered buffer.

-

Instrument Setup: Set the DLS instrument parameters according to the manufacturer's instructions, including temperature and solvent viscosity.

-

Measurement: Place the cuvette with the sample in the DLS instrument and initiate the measurement. The instrument will record the fluctuations in scattered light intensity.

-

Data Analysis: The software will analyze the autocorrelation function of the scattered light to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in the solution. An increase in Rh and PDI compared to the un-biotinylated control indicates protein aggregation.

Competitive ELISA for Evaluating Steric Hindrance

A competitive ELISA can be used to indirectly assess the steric hindrance imposed by different spacer arms on the biotin-streptavidin interaction.

Materials:

-

Microplate pre-coated with streptavidin

-

Biotinylated proteins with different spacers (e.g., NHS-Biotin, NHS-PEG4-Biotin) at the same degree of biotinylation

-

Free biotin standard

-

HRP-conjugated anti-protein antibody

-

TMB substrate and stop solution

-

Plate reader

Procedure:

-

Competition Reaction: In a separate plate or tubes, pre-incubate a fixed concentration of the HRP-conjugated anti-protein antibody with varying concentrations of the biotinylated proteins or free biotin standard.

-

Binding to Streptavidin Plate: Transfer the pre-incubated mixtures to the streptavidin-coated microplate. The biotinylated proteins will compete with free biotin (if used as a standard) for binding to the immobilized streptavidin.

-

Washing: Wash the plate to remove unbound reagents.

-

Detection: Add TMB substrate and incubate until color develops. Stop the reaction with the stop solution.

-

Measurement: Read the absorbance at 450 nm. A stronger signal indicates less efficient binding of the biotinylated protein to streptavidin, suggesting greater steric hindrance. By comparing the inhibition curves of proteins with different spacers, the relative steric hindrance can be evaluated.[15][16]

Mass Spectrometry for Identification of Biotinylation Sites

Mass spectrometry is a powerful tool to identify the specific amino acid residues that have been biotinylated.[17][18][19][20][21]

Procedure:

-

Protein Biotinylation and Purification: Biotinylate the protein of interest using the desired reagent and purify it as described in Protocol 3.1.

-

Protein Digestion: Digest the biotinylated protein into smaller peptides using a protease such as trypsin.

-

Enrichment of Biotinylated Peptides (Optional but Recommended): Use streptavidin-coated beads to enrich the biotinylated peptides from the complex peptide mixture.

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software to search the MS/MS spectra against the protein sequence database to identify the peptides and the specific sites of biotinylation (indicated by a mass shift corresponding to the biotinylation reagent).

Visualizations

The following diagrams illustrate key concepts and workflows related to the function of the PEG4 spacer in biotinylation.

Caption: Core properties and functional advantages of the PEG4 spacer.

Caption: General experimental workflow for protein biotinylation.

Caption: Reduction of steric hindrance by the PEG4 spacer.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 5. toolify.ai [toolify.ai]

- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. interchim.fr [interchim.fr]

- 9. fishersci.ie [fishersci.ie]

- 10. research.cbc.osu.edu [research.cbc.osu.edu]

- 11. americanlaboratory.com [americanlaboratory.com]

- 12. unchainedlabs.com [unchainedlabs.com]

- 13. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dynamic Light Scattering (DLS) for Protein Interaction Analysis | MolecularCloud [molecularcloud.org]

- 15. stjohnslabs.com [stjohnslabs.com]

- 16. Biotin-Streptavidin Competition Mediates Sensitive Detection of Biomolecules in Enzyme Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. spectroscopyonline.com [spectroscopyonline.com]

The Central Role of the Alkyne in Copper-Catalyzed Click Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as the quintessential example of "click chemistry," a concept introduced by K.B. Sharpless in 2001.[1] Its profound impact across chemical sciences—from drug discovery and materials science to bioconjugation—stems from its remarkable efficiency, high regioselectivity, and broad functional group tolerance.[1][2][3] Unlike the thermal Huisgen 1,3-dipolar cycloaddition which often demands harsh conditions and produces a mixture of 1,4 and 1,5-regioisomers, the CuAAC exclusively yields the 1,4-disubstituted 1,2,3-triazole product under mild, often aqueous, conditions.[1][3][4] This guide provides an in-depth exploration of the alkyne functional group's pivotal role in the CuAAC reaction, detailing its mechanistic involvement, influence on kinetics, and its versatile applications in drug development and chemical biology.

The Core Mechanism: The Alkyne as a Key Player

While early proposals considered a mononuclear copper catalyst, substantial kinetic and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically favored route.[1][5] This model best explains the reaction's dramatic rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed version) and high fidelity.[6] The terminal alkyne is not a passive substrate but an active participant in the catalytic cycle.

The catalytic cycle proceeds through four key stages:

-

Formation of the Copper(I) Acetylide: The cycle begins with the coordination of a Cu(I) ion to the alkyne's π-system. This interaction significantly increases the acidity of the terminal alkyne proton (lowering its pKa), facilitating its removal by a base to form a highly reactive copper(I) acetylide intermediate.[3][4][7] This activation of the C-H bond is a critical, often turnover-limiting, step.[8]

-

Formation of the Dinuclear Intermediate: The newly formed copper acetylide coordinates a second Cu(I) ion via its π-electrons.[9] This creates a π,σ-bis(copper) acetylide complex that further activates the alkyne for the subsequent cycloaddition.[1][5]

-

Cycloaddition with the Azide: An azide molecule coordinates to one of the copper centers, positioning it for attack on the activated alkyne. The reaction proceeds through a concerted cycloaddition, forming a six-membered cuprated triazole intermediate.[1][3]

-

Protonolysis and Catalyst Regeneration: The final step involves protonolysis of the copper-triazolide bond, which releases the 1,4-disubstituted 1,2,3-triazole product.[1] The proton source is often another molecule of the terminal alkyne, which simultaneously regenerates the copper acetylide, thus completing the catalytic cycle.[1]

Influence of Alkyne Structure on Reaction Performance

The structure of the alkyne substrate significantly influences the kinetics of the CuAAC reaction. These effects are primarily electronic and steric in nature.

-

Electronic Effects: The rate of CuAAC is highly sensitive to the electronic properties of the alkyne substituent. Electron-withdrawing groups (EWGs) adjacent to the triple bond increase the acidity of the terminal proton, accelerating the formation of the key copper acetylide intermediate and thus increasing the overall reaction rate.[8][10] Conversely, electron-donating groups can slow the reaction.[11] Propiolamides are among the most reactive alkynes due to the strong electron-withdrawing nature of the amide group.[8][10]

-

Steric Effects: While the CuAAC reaction is generally tolerant of steric bulk, highly hindered alkynes can exhibit slower reaction rates.[12] However, for most applications, steric hindrance is not a major limiting factor.

-

Substrate Scope: A key advantage of the CuAAC reaction is its exceptionally broad substrate scope. The reaction is compatible with a vast array of functional groups on both the alkyne and azide partners, largely eliminating the need for protecting group strategies.[3]

Data Presentation: Relative Reactivity of Terminal Alkynes

The following table summarizes the relative reactivity of common alkyne classes under typical CuAAC conditions. This data is compiled from comparative kinetic studies.

| Alkyne Class | Substituent (R) | Relative Reactivity | Notes | Citations |

| Propiolamides | -C(O)NR₂ | Very High | Among the fastest reacting alkynes. The amide group is strongly electron-withdrawing. | [8][10] |

| Propiolates | -C(O)OR | High | Electron-withdrawing ester group accelerates the reaction. | [8] |

| Aryl Acetylenes (EWG) | -Aryl-EWG (e.g., -CF₃) | High | EWG on the aromatic ring increases the alkyne's acidity. | [8][11] |

| Propargyl Ethers/Alcohols | -CH₂OR / -CH₂OH | Moderate | Standard, widely used alkynes with good reactivity. | [10] |

| Aryl Acetylenes (EDG) | -Aryl-EDG (e.g., -OMe) | Moderate to Low | EDG on the aromatic ring can slightly decrease the reaction rate compared to unsubstituted phenylacetylene. | [11] |

| Aliphatic Alkynes | -Alkyl | Moderate to Low | Generally less reactive than electronically activated alkynes. | [8][11] |

| Tertiary Propargyl Carbamates | -C(R₂)-OC(O)NR₂ | Unsuitable | Prone to copper-induced fragmentation; not recommended for bioconjugation. | [10] |

The Alkyne Group in Drug Development and Chemical Biology

The alkyne functional group is not only a reactive handle for click chemistry but also a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs like the antiretroviral Efavirenz and the antifungal Terbinafine.[13] Its small size, linearity, and metabolic stability make it a valuable component in drug design.[14] In the context of CuAAC, its role is even more pronounced.

-

Bioorthogonal Chemistry: The alkyne is a premier bioorthogonal functional group. It is small, abiotic (rare in nature), and exceptionally stable, allowing chemists to introduce it into biomolecules like proteins, nucleic acids, or glycans with minimal perturbation to the biological system.[15][16] The subsequent CuAAC reaction with an azide-bearing probe can then be performed in complex biological milieu to achieve specific labeling.[15]

-

Lead Discovery and Optimization: CuAAC is widely used to generate large libraries of diverse compounds for high-throughput screening.[2] By clicking together various alkyne and azide-functionalized building blocks, researchers can rapidly explore vast chemical space to identify new drug leads.[17][18] The resulting triazole core is not just a linker; it is a stable, aromatic, hydrogen-bond accepting scaffold that can serve as a hydrolytically stable mimic of an amide bond.[3]

-

Bioconjugation and Imaging: The most widespread application is the specific covalent attachment (bioconjugation) of molecules.[19] For example, an alkyne can be metabolically incorporated into newly synthesized proteins. These proteins can then be tagged with an azide-functionalized fluorophore for visualization, an affinity tag for purification, or a drug molecule to create an antibody-drug conjugate (ADC).[15][][21]

References

- 1. benchchem.com [benchchem.com]

- 2. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Click Chemistry [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. A kinetics study of copper-catalysed click reactions in ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Alkyne - Wikipedia [en.wikipedia.org]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. benchchem.com [benchchem.com]

- 16. Deuterium- and Alkyne-Based Bioorthogonal Raman Probes for In Situ Quantitative Metabolic Imaging of Lipids within Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. csmres.co.uk [csmres.co.uk]

- 18. Applications of click chemistry in drug discovery | PPTX [slideshare.net]

- 19. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]

A Technical Guide to Bioorthogonal Labeling with Dde Biotin-PEG4-alkyne

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Dde Biotin-PEG4-alkyne, a versatile bioorthogonal labeling reagent. We will delve into its chemical properties, core applications, and provide detailed experimental protocols for its use in chemoproteomic workflows. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this powerful tool for identifying and enriching biomolecules.

Introduction to this compound

This compound is a trifunctional molecule designed for the selective labeling and subsequent capture of biomolecules from complex biological mixtures. Its structure consists of three key components:

-

An alkyne group: This functional group enables covalent attachment to azide-modified biomolecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

-

A biotin moiety: The high affinity of biotin for streptavidin and avidin proteins allows for the highly selective enrichment of labeled biomolecules.

-

A Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group: This hydrazine-labile linker enables the captured biomolecules to be released from streptavidin beads under mild conditions, a critical feature for downstream analysis such as mass spectrometry.[1]

-

A PEG4 (polyethylene glycol) spacer: The hydrophilic PEG spacer enhances the solubility of the reagent in aqueous buffers and minimizes steric hindrance, facilitating efficient labeling and capture.

This unique combination of features makes this compound an invaluable tool for a range of applications, including proteomics, glycomics, and the study of post-translational modifications.

Physicochemical Properties and Specifications

Quantitative data for this compound is summarized in the table below, providing key information for experimental design and implementation.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₅₀N₄O₈S | MedChemExpress |

| Molecular Weight | 650.83 g/mol | MedChemExpress |

| Purity | >96% | Precise PEG |

| Solubility | ≥ 2.5 mg/mL (3.84 mM) in 10% DMSO/40% PEG300/5% Tween-80/45% Saline | MedChemExpress[2] |

| Storage Conditions | -80°C for 6 months; -20°C for 1 month | MedChemExpress[2] |

| Cleavage Condition | 2% aqueous hydrazine | Vector Labs[1] |

| Fragment Mass Post-Cleavage | 55.07 Da | Vector Labs[1] |

Experimental Protocols

This section provides a detailed methodology for a typical chemoproteomic workflow using this compound for the enrichment and identification of O-GlcNAcylated proteins, adapted from the work of Griffin et al., 2016.[3][4][5][6]

Chemoenzymatic Labeling of O-GlcNAcylated Proteins

This initial step involves the enzymatic transfer of an azide-modified sugar to O-GlcNAc sites on proteins.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the protein lysate (containing O-GlcNAcylated proteins) with a final concentration of 10 mM sodium phosphate buffer (pH 7.6).

-

Enzymatic Reaction: Add a mutant galactosyltransferase (e.g., Y289L GalT) and UDP-GalNAz (uridine diphosphate-N-azidoacetylgalactosamine) to the reaction mixture.

-

Incubation: Incubate the reaction overnight at 4°C to ensure quantitative conversion to the azide-labeled glycoprotein.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" step conjugates the this compound to the azide-modified proteins.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 50 mM stock solution of sodium ascorbate in water.

-

Prepare a 10 mM stock solution of copper(II) sulfate (CuSO₄) in water.

-

Prepare a 20 mM stock solution of a copper(I)-stabilizing ligand, such as BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid), in DMSO.

-

-

Click Reaction:

-

To the azide-labeled protein sample, add this compound to a final concentration of 100 µM.

-

Add the CuSO₄-BTTAA complex (pre-mixed in a 1:2 molar ratio) to a final copper concentration of 1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 2 mM.

-

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature. LC-MS analysis can confirm the quantitative conversion to the biotinylated product.[3]

Enrichment of Biotinylated Proteins

-

Bead Preparation: Resuspend high-capacity NeutrAvidin agarose resin in a binding buffer (e.g., PBS with 0.1% SDS).

-

Binding: Add the reaction mixture containing the biotinylated proteins to the prepared NeutrAvidin resin. Incubate for 2 hours at room temperature with gentle rotation to allow for the capture of the biotinylated proteins.

-

Washing: Wash the resin extensively to remove non-specifically bound proteins. A typical washing procedure includes sequential washes with:

-

1% SDS in PBS

-

6 M urea in PBS

-

PBS

-

Cleavage and Elution

-

Cleavage Solution: Prepare a fresh 2% (v/v) aqueous hydrazine solution.

-

Elution: Add the 2% hydrazine solution to the resin and incubate for 1 hour at room temperature with gentle agitation. This will cleave the Dde linker and release the O-GlcNAcylated proteins.[3]

-

Collection: Collect the supernatant containing the eluted proteins.

-

Downstream Analysis: The eluted proteins are now ready for downstream applications, such as proteolytic digestion and analysis by mass spectrometry to identify the O-GlcNAcylation sites.

Visualizing the Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflows described above.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive mapping of O-GlcNAc modification sites using a chemically cleavable tag - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 5. escholarship.org [escholarship.org]

- 6. [PDF] Comprehensive mapping of O-GlcNAc modification sites using a chemically cleavable tag. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Dde Biotin-PEG4-alkyne

This guide provides a comprehensive overview of the chemical properties and applications of Dde Biotin-PEG4-alkyne, a versatile reagent for bioconjugation and proteomics research. Designed for researchers, scientists, and drug development professionals, this document details the molecule's specifications, outlines a key experimental protocol, and illustrates a typical workflow.

Core Molecular Data

This compound is a chemically cleavable biotin-labeling reagent that incorporates a tetraethylene glycol (PEG4) spacer arm and a terminal alkyne group. This structure allows for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions, enabling the attachment of a biotin tag to azide-modified molecules. The key feature of this reagent is the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group on the biotin molecule, which allows for the mild release of the biotinylated molecule from streptavidin.

A summary of its key quantitative data is presented below.

| Property | Value |

| Molecular Weight | 650.83 g/mol [1][2][3][4] |

| Chemical Formula | C₃₂H₅₀N₄O₈S[1][2][3] |

| CAS Number | 1802908-00-4[1][2] |

| Purity | >96%[1] |

Experimental Protocol: Labeling of Azide-Modified Proteins via Click Chemistry

This protocol provides a general procedure for the labeling of an azide-modified protein with this compound using a copper-catalyzed click reaction.

Materials:

-

Azide-modified protein

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Protein desalting column

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh for each experiment.

-

Prepare a 50 mM stock solution of THPTA in deionized water.

-

-

Protein Preparation:

-

Dissolve the azide-modified protein in PBS to a final concentration of 1-5 mg/mL.

-

If the protein has disulfide bonds that need to be reduced, add TCEP to a final concentration of 1 mM and incubate for 30 minutes at room temperature.

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the following in order:

-

Azide-modified protein solution

-

This compound (use a 10- to 20-fold molar excess over the protein)

-

THPTA (to a final concentration of 1 mM)

-

CuSO₄ (to a final concentration of 0.1 mM)

-

Sodium ascorbate (to a final concentration of 1 mM)

-

-

Vortex the mixture gently to ensure thorough mixing.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The optimal reaction time may need to be determined empirically.

-

-

Purification:

-

Remove the excess unreacted this compound and copper catalyst using a protein desalting column according to the manufacturer's instructions.

-

Elute the labeled protein in PBS.

-

-

Verification of Labeling:

-

Confirm the successful biotinylation of the protein using techniques such as SDS-PAGE followed by streptavidin-HRP blotting or mass spectrometry.

-

Illustrative Workflow

The following diagram illustrates a typical experimental workflow for the enrichment of biotinylated proteins using streptavidin beads and subsequent cleavage of the Dde linker.

Caption: Workflow for labeling, enrichment, and cleavage.

References

In-Depth Technical Guide: Storage and Stability of Dde Biotin-PEG4-alkyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage and stability conditions for Dde Biotin-PEG4-alkyne, a versatile reagent widely used in bioconjugation, proteomics, and drug discovery. Understanding the stability of this molecule is critical for ensuring the reliability and reproducibility of experimental results. This document outlines recommended storage protocols, stability profiles under various conditions, and detailed experimental procedures for its application.

Introduction to this compound

This compound is a trifunctional molecule featuring a biotin moiety for affinity purification, a PEG4 spacer to enhance solubility and reduce steric hindrance, and a terminal alkyne for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". A key feature of this reagent is the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group, which forms a cleavable linker that can be selectively removed under mild conditions using hydrazine. This allows for the efficient release of biotinylated molecules from streptavidin, a critical step in many proteomic workflows.

Storage and Handling Recommendations

Proper storage and handling are paramount to maintaining the integrity and reactivity of this compound. The following conditions are recommended based on vendor datasheets and established chemical principles.

Solid Compound

For long-term storage, the solid (powder) form of this compound should be stored at -20°C . It is advisable to keep the compound in a desiccated environment to prevent degradation from moisture. When handled, the compound should be allowed to equilibrate to room temperature before opening the vial to minimize condensation.

Stock Solutions

For experimental use, it is common to prepare concentrated stock solutions in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO). The stability of these solutions is dependent on the storage temperature.

| Storage Condition | Recommended Duration | Notes |

| -80°C | Up to 6 months[1] | Preferred for long-term storage of solutions. Aliquoting is recommended to avoid repeated freeze-thaw cycles. |

| -20°C | Up to 1 month[1] | Suitable for short-term storage. |

Note: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use. If precipitation is observed upon thawing, gentle warming and/or sonication can be used to redissolve the compound.

Chemical Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and exposure to certain chemical reagents.

pH Stability

Thermal Stability

As a solid, the compound is stable at the recommended storage temperature of -20°C. In solution, prolonged exposure to elevated temperatures should be avoided to prevent potential degradation.

Reagent Compatibility

The Dde protecting group is known to be stable to trifluoroacetic acid (TFA) and piperidine, reagents commonly used in solid-phase peptide synthesis. However, the Dde group can be sensitive to primary amines.

Experimental Protocols

The utility of this compound lies in its application in a two-step workflow: initial bioconjugation via click chemistry followed by affinity capture and subsequent cleavage.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol outlines a general procedure for labeling an azide-containing biomolecule with this compound.

Materials:

-

Azide-modified biomolecule (e.g., protein, nucleic acid)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA, TBTA)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

DMSO

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO to a concentration of 10 mM.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM stock solution of the copper ligand in DMSO or water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-containing biomolecule with the reaction buffer.

-

Add the this compound stock solution to the desired final concentration (typically a 2-10 fold molar excess over the azide).

-

Add the copper ligand to the reaction mixture.

-

Add the CuSO₄ stock solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which may be preferable for sensitive biomolecules.

-

-

Purification:

-

Remove excess reagents by a suitable method such as dialysis, size-exclusion chromatography, or precipitation.

-

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Dde Linker Cleavage Protocol

This protocol describes the release of the biotinylated molecule from streptavidin beads using hydrazine.

Materials:

-

Dde-biotinylated biomolecule captured on streptavidin-coated beads

-

Hydrazine solution (e.g., 2% v/v in water or DMF)

-

Quenching solution (e.g., acetone or an aldehyde-containing buffer)

-

Wash buffers (e.g., PBS, high-salt buffer)

Procedure:

-

Bead Washing:

-

Wash the streptavidin beads with the captured biomolecule extensively with wash buffers to remove non-specifically bound proteins.

-

-

Cleavage Reaction:

-

Resuspend the beads in a 2% hydrazine solution. The reaction is typically performed at room temperature for 30-60 minutes. For more robust cleavage, the reaction time or hydrazine concentration can be increased, but this may affect the integrity of some biomolecules.

-

-

Elution:

-

Centrifuge the beads and collect the supernatant containing the released biomolecule.

-

-

Quenching:

-

Immediately quench the hydrazine in the eluate by adding a quenching solution. This is crucial to prevent further reactions of hydrazine with the released molecule.

-

-

Sample Preparation for Downstream Analysis:

-

The eluted sample can then be prepared for downstream applications such as mass spectrometry or Western blotting.

-

Caption: Workflow for the Hydrazine-Mediated Cleavage of the Dde Linker.

Conclusion

This compound is a powerful tool for the selective labeling and enrichment of biomolecules. Adherence to the recommended storage and handling conditions is essential for maintaining its chemical integrity and ensuring the success of experimental applications. The provided protocols for CuAAC and Dde cleavage offer a starting point for the development of optimized workflows tailored to specific research needs. For critical applications, it is always recommended to perform small-scale pilot experiments to validate the stability and reactivity of the reagent under the intended experimental conditions.

References

Introduction: Overcoming the Strength of Biotin-Streptavidin Interaction

An In-Depth Technical Guide to Cleavable Biotin Linkers for Affinity Purification

For Researchers, Scientists, and Drug Development Professionals

The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature (Ka = 1015 M-1), making it an invaluable tool for affinity purification.[1] In this method, a "bait" molecule is tagged with biotin, which then allows for its capture, along with any interacting partners, by streptavidin immobilized on a solid support (e.g., beads). However, the very strength of this interaction poses a significant challenge: eluting the captured molecules requires harsh, denaturing conditions (e.g., boiling in SDS, extreme pH) that can disrupt protein complexes, denature the target proteins, and co-elute non-specifically bound contaminants.[2][3][4]

Cleavable biotin linkers provide an elegant solution to this problem.[5][6] These reagents incorporate a labile bond within the spacer arm connecting the biotin moiety to the reactive group that attaches to the bait molecule.[5] This design allows for the specific release of the captured biomolecules under mild conditions that preserve their structure and function, significantly reducing background contamination and enabling more sensitive downstream analysis.[2][4]

Types of Cleavable Linker Chemistries

Cleavable linkers are categorized based on the chemical mechanism used to break the spacer arm. The choice of linker depends on the experimental conditions, the nature of the target molecule, and the requirements of downstream applications.

-

Disulfide (Thiol-Cleavable) Linkers: These are the most common type and contain a disulfide bond (-S-S-) in the spacer arm.[1] Cleavage is achieved by treating the linker with reducing agents like dithiothreitol (DTT), 2-mercaptoethanol (2-ME), or tris(2-carboxyethyl)phosphine (TCEP).[5][6] This approach is widely used due to its efficiency and the mild conditions required for elution.[7]

-

Acid-Labile Linkers: These linkers are designed to break under acidic conditions.[5] Common examples include linkers based on dialkoxydiphenylsilane (DADPS), which are efficiently cleaved with dilute formic acid, and hydrazone-based linkers, which hydrolyze at low pH.[8][9][10] This method is advantageous when other components of the system are sensitive to reducing agents.

-

Photocleavable (PC) Linkers: Featuring a nitrobenzyl group, these linkers are cleaved upon exposure to UV light (e.g., 365 nm).[5][8] This method offers precise temporal and spatial control over elution without introducing additional chemical reagents.[5]

-

Diol Linkers: These linkers contain a vicinal diol (-CH(OH)-CH(OH)-) moiety that can be oxidatively cleaved using sodium periodate (NaIO4).[4] The cleavage is chemoselective and occurs under mild conditions, making it compatible with many biological samples.[2]

-

Enzyme-Cleavable Linkers: These linkers incorporate a specific peptide sequence that can be recognized and cleaved by a particular protease, such as Cathepsin B.[11][12] This strategy offers high specificity of release, leveraging enzymatic activity often found in specific cellular compartments like the lysosome.[12]

-

Other Chemistries: Other specialized linkers exist, such as azobenzene (AZO) linkers, which are cleaved by sodium dithionite, and Dde-based linkers, which are cleaved by hydrazine.[13][14]

Quantitative Data Summary

The selection of a cleavable linker is guided by its specific properties, including cleavage conditions, spacer arm length, and the chemical group it uses to react with the target molecule.

Table 1: Comparison of Common Cleavable Linker Chemistries

| Linker Type | Cleavage Reagent | Typical Cleavage Conditions | Residual Mass Tag on Protein | Reference |

| Disulfide | DTT, TCEP, 2-ME | 50 mM DTT, Room Temp, 1-2 h | Thiol group (-SH) | [1][7] |

| DADPS (Acid-Labile) | Formic Acid (HCO₂H) | 10% HCO₂H, Room Temp, 0.5 h | Small hydroxyl moiety (143 Da tag from probe) | [8][9][13] |

| Hydrazone (Acid-Labile) | Low pH | pH 4.5 - 6.0 | Varies by structure | [10][15] |

| Photocleavable | UV Light | ~365 nm irradiation | Varies by structure | [5][8] |

| Diol | Sodium Periodate (NaIO₄) | NaIO₄, aqueous buffer | Aldehyde group | [4] |

| Azobenzene (AZO) | Sodium Dithionite | 50 mM Na₂S₂O₄ | Aminophenol moiety | [8][13] |

| Valine-Citrulline (VC) | Cathepsin B | Lysosomal environment | Varies by structure | [10][15] |

Table 2: Properties of Selected Cleavable Biotinylation Reagents

| Reagent Name | Reactive Group | Spacer Arm Length (Å) | Key Features |

| Sulfo-NHS-SS-Biotin | NHS Ester (targets primary amines) | 24.3 | Water-soluble, cell-impermeable, thiol-cleavable.[16] |

| NHS-SS-Biotin | NHS Ester (targets primary amines) | 24.3 | Cell-permeable, thiol-cleavable.[1] |

| HPDP-Biotin | Pyridyldisulfide (targets sulfhydryls) | 29.1 | Reversibly labels sulfhydryl groups via disulfide exchange.[1] |

| NHS-LC-LC-Biotin | NHS Ester (targets primary amines) | 30.5 | Non-cleavable, long spacer arm for reducing steric hindrance.[17] |

| DADPS-Biotin-Azide | Azide (for click chemistry) | Varies | Acid-cleavable, for bio-orthogonal labeling applications.[8][9] |

Experimental Workflows and Protocols

The general workflow for affinity purification using a cleavable biotin linker involves biotinylation of the bait, capture of the bait-prey complex, washing, and finally, specific elution via cleavage of the linker.

Caption: General workflow for affinity purification.

Protocol 1: Affinity Purification Using a Thiol-Cleavable Linker (e.g., Sulfo-NHS-SS-Biotin)

This protocol is adapted from the Cleavable Affinity Purification (Cl-AP) methodology and is suitable for biotinylating proteins with accessible primary amines.[7]

A. Materials

-

Purified bait protein (e.g., antibody, nanobody) in a primary amine-free buffer (e.g., PBS, pH 7.4).

-

Sulfo-NHS-SS-Biotin.

-

Streptavidin-coated magnetic or agarose beads.

-

Wash Buffer: Assay buffer of choice (e.g., BRB80) with 0.1% non-ionic detergent (e.g., IGEPAL CA-630).

-

Elution Buffer: Wash Buffer supplemented with 50 mM DTT (prepare fresh).

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5.

B. Biotinylation of Bait Protein

-

Ensure the bait protein is completely desalted into an amine-free buffer like PBS.[7]

-

Prepare a 10 mM stock solution of Sulfo-NHS-SS-Biotin in water immediately before use.

-

Add a 20-fold molar excess of the Sulfo-NHS-SS-Biotin solution to the protein solution.

-

Incubate the reaction for 30-60 minutes at room temperature.

-

Quench the reaction by adding Tris-HCl to a final concentration of 50-100 mM to consume any unreacted NHS ester.

-

Remove excess, unreacted biotin using a desalting column or dialysis against the desired storage or assay buffer.

C. Affinity Capture and Elution

-

Prepare a cell or tissue lysate containing the putative interacting partners ("prey").

-

Incubate the lysate with the biotinylated bait protein for 1-2 hours or overnight at 4°C to allow for complex formation.

-

Add pre-washed streptavidin beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated bait-prey complexes.

-

Pellet the beads using a magnet or centrifugation and discard the supernatant.

-

Wash the beads 4 times with 1 mL of cold Wash Buffer to remove non-specifically bound proteins.[7]

-

After the final wash, remove all supernatant. Add 50-100 µL of Elution Buffer (containing 50 mM DTT) to the beads.[7]

-

Incubate at room temperature for 1-2 hours with shaking to cleave the disulfide bond in the linker.[7]

-

Pellet the beads and carefully transfer the supernatant, which contains the eluted bait-prey complex, to a fresh tube for downstream analysis.[7]

Protocol 2: Affinity Purification Using an Acid-Labile Linker (e.g., DADPS)

This protocol is suitable for workflows using bio-orthogonal chemistry, such as labeling metabolically incorporated non-canonical amino acids.[8][13]

A. Materials

-

Cell lysate containing proteins labeled with an alkyne or azide group.

-

DADPS-Biotin-Azide (or Alkyne).

-

Copper(I) catalyst solution for CuAAC "click" reaction (e.g., CuSO₄, a reducing agent like sodium ascorbate, and a ligand like TBTA).

-

Streptavidin-coated beads.

-

Wash Buffer 1: 1% SDS in PBS.

-

Wash Buffer 2: 6 M Urea in 250 mM ammonium bicarbonate.

-

Wash Buffer 3: 1 M NaCl in PBS.

B. Biotinylation via Click Chemistry

-

To the cell lysate, add the DADPS-Biotin-Azide reagent.

-

Initiate the click reaction by adding the copper(I) catalyst components.

-

Incubate for 1 hour at room temperature to covalently attach the biotin tag to the labeled proteins.

C. Affinity Capture and Elution

-

Add pre-washed streptavidin beads to the reaction mixture and incubate for 1-2 hours at room temperature to capture the biotinylated proteins.

-

Pellet the beads and discard the supernatant.

-

Perform a series of stringent washes to remove non-specific binders:

-

To elute, resuspend the beads in 50-100 µL of Elution Buffer (10% Formic Acid).

-

Pellet the beads and collect the supernatant containing the eluted proteins for analysis.

Key Concepts and Visualizations

Understanding the structure and cleavage mechanisms is crucial for selecting the right linker.

Caption: Mechanisms of common cleavable linkers.

Critical Considerations for Experimental Design

-

Spacer Arm Length: The length of the spacer arm between biotin and the reactive group is a critical parameter. Longer spacer arms can reduce steric hindrance, allowing bulky streptavidin molecules to bind more efficiently to the biotinylated target, especially when the biotinylation site is recessed.[17][18][19]

-

Solubility and Cell Permeability: Biotinylation reagents can be designed for specific environments. For example, reagents containing a sulfonate group (e.g., Sulfo-NHS-SS-Biotin) are water-soluble and negatively charged, preventing them from crossing the cell membrane.[16] This makes them ideal for selectively labeling and purifying cell surface proteins.[16]

-

Cleavage Efficiency: Not all linkers cleave with 100% efficiency. It is important to optimize cleavage conditions (reagent concentration, incubation time, temperature) to maximize the yield of the eluted target.[8] Comparative studies have shown that some linkers, like DADPS, can lead to a higher number of identified proteins in proteomics experiments compared to others, suggesting a more efficient capture and release workflow.[20][21]

-

Compatibility: The chosen cleavage method must be compatible with the purified biomolecules and downstream applications. For instance, reducing agents used for disulfide linkers can break native disulfide bonds within proteins, which may be undesirable. In such cases, an orthogonal chemistry like an acid-labile or photocleavable linker would be a better choice.[2]

References

- 1. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 3. A simple and effective cleavable linker for chemical proteomics applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 6. bioclone.net [bioclone.net]

- 7. Cleavable Affinity Purification (Cl-AP): A One-step Procedure to Affinity Purify Protein Complexes [bio-protocol.org]

- 8. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 11. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 12. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]

- 16. his6-tag.com [his6-tag.com]

- 17. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. Evaluation of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Cysteinome Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Labeling Proteins with Dde Biotin-PEG4-alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dde Biotin-PEG4-alkyne is a versatile chemical probe designed for the selective labeling and enrichment of azide-modified biomolecules. This reagent incorporates three key functional elements: a biotin handle for high-affinity capture with streptavidin, a terminal alkyne group for covalent ligation to azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and a hydrazine-cleavable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group.[1][2] The hydrophilic tetraethylene glycol (PEG4) spacer enhances solubility in aqueous buffers and minimizes steric hindrance.[3]

The cleavable nature of the Dde linker is a significant advantage, allowing for the mild release of captured proteins from streptavidin resins, thereby overcoming the challenges associated with the harsh denaturing conditions typically required to dissociate the strong biotin-streptavidin interaction.[2][4] This feature is particularly beneficial for downstream applications such as mass spectrometry-based proteomics, where the recovery of intact proteins or peptides is crucial. These application notes provide detailed protocols for the use of this compound in a typical quantitative proteomics workflow.

Key Features:

-

Bio-orthogonal Labeling: The alkyne group facilitates highly specific and efficient covalent labeling of azide-modified proteins through click chemistry.

-

Strong Affinity Capture: The biotin moiety enables robust enrichment of labeled proteins using streptavidin-based affinity matrices.

-

Mild Cleavage and Elution: The Dde linker can be cleaved with aqueous hydrazine, allowing for the release of captured proteins under non-denaturing conditions.[4]

-

Enhanced Solubility: The PEG4 spacer improves the water solubility of the reagent and the resulting conjugates.[3]

Applications:

-

Quantitative Proteomics: Enrichment and identification of newly synthesized proteins metabolically labeled with azide-containing amino acids.

-

Post-Translational Modification (PTM) Analysis: Labeling and enrichment of proteins with specific PTMs that have been engineered to contain an azide group.

-

PROTAC Development: this compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6][7]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained in experiments utilizing Dde-containing cleavable biotin probes for protein enrichment and analysis.

Table 1: Comparison of Cleavable Biotin-Alkyne Probes in O-GlcNAc Proteomics

| Feature | Alkyne-Dde-Biotin | Alkyne-Photocleavable-Biotin (PC) |

| Biotin Signal after Labeling | Higher | Lower |

| Residual Signal after Cleavage | Lower | Higher |

| Cleavage Condition | 2% Hydrazine | UV irradiation (365 nm) |

Data adapted from a study comparing the performance of different cleavable linkers in labeling O-GlcNAcylated proteins. A higher biotin signal indicates more efficient labeling, while a lower residual signal after cleavage indicates more efficient release of the captured proteins.[8]

Table 2: Performance Metrics for Dde-based Protein Enrichment

| Parameter | Value | Notes |

| Typical Protein Input | 100 µg - 1 mg | Dependent on the abundance of the target protein(s). |

| Enrichment Time | 90 minutes | Optimized time for efficient capture on streptavidin resin.[3] |

| Cleavage Time | 90 minutes | Sufficient for the majority of protein release using 2% hydrazine.[3] |

| Fragment Mass after Cleavage | 55.07 Da | Small residual mass left on the labeled protein.[2] |

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Proteins in a Cell Lysate via Click Chemistry

This protocol describes the covalent attachment of this compound to azide-modified proteins in a complex mixture.

Materials:

-

Cell lysate containing azide-modified proteins (1-5 mg/mL)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Copper(II) Sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Sodium Ascorbate

-

Protease Inhibitor Cocktail

Procedure:

-

Preparation of Reagents:

-

This compound Stock Solution (10 mM): Dissolve the required amount of this compound in DMSO. Store at -20°C.

-

CuSO4 Stock Solution (100 mM): Dissolve CuSO4 in water. Store at room temperature.

-

THPTA Stock Solution (100 mM): Dissolve THPTA in water. Store at room temperature.

-

Sodium Ascorbate Stock Solution (300 mM): Prepare fresh in water immediately before use.

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the following in order:

-

50 µL of protein lysate (1-5 mg/mL)

-

90 µL of PBS

-

20 µL of 2.5 mM this compound (final concentration ~200 µM, can be optimized)

-

-

Vortex briefly to mix.

-

Add 10 µL of 100 mM THPTA solution. Vortex briefly.

-

Add 10 µL of 20 mM CuSO4 solution. Vortex briefly.

-

Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate solution. Vortex briefly.

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

Protocol 2: Affinity Purification of Biotinylated Proteins

This protocol describes the capture of this compound labeled proteins using streptavidin-agarose beads.

Materials:

-

Click-labeled protein lysate from Protocol 1

-

Streptavidin-agarose resin (50% slurry)

-

Wash Buffer 1 (High Salt): 1 M NaCl in PBS

-

Wash Buffer 2: PBS, pH 7.4

-

Spin columns

Procedure:

-

Resin Preparation:

-

Transfer the required amount of streptavidin-agarose slurry to a new tube.

-

Wash the resin three times with PBS. Pellet the resin by centrifugation between washes.

-

-

Protein Capture:

-

Add the click-labeled protein lysate to the equilibrated streptavidin-agarose resin.

-

Incubate for 90 minutes at room temperature with gentle end-over-end rotation.

-

-

Washing:

-

Transfer the resin slurry to a spin column.

-

Wash the resin twice with 1 mL of Wash Buffer 1.

-

Wash the resin three times with 1 mL of Wash Buffer 2.

-

Pellet the resin by centrifugation between each wash and discard the flow-through.

-

Protocol 3: Cleavage and Elution of Captured Proteins

This protocol describes the release of the captured proteins from the streptavidin resin by cleaving the Dde linker.

Materials:

-

Streptavidin resin with bound proteins from Protocol 2

-

Cleavage Buffer: 2% (v/v) Hydrazine in PBS, pH 7.4 (Prepare fresh)

-

Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.

-

-

Buffer for downstream analysis (e.g., Ammonium Bicarbonate for mass spectrometry)

Procedure:

-

Dde Cleavage:

-

Add 200 µL of freshly prepared Cleavage Buffer to the resin.

-

Incubate for 90 minutes at room temperature with gentle mixing.[3]

-

-

Elution:

-

Centrifuge the spin column to collect the eluate containing the released proteins.

-

To maximize recovery, a second elution with a fresh aliquot of Cleavage Buffer can be performed.

-

-

Post-Elution Processing:

-

The eluted proteins are now ready for downstream applications such as SDS-PAGE, Western blotting, or preparation for mass spectrometry. For mass spectrometry, buffer exchange into a compatible buffer like ammonium bicarbonate is recommended.

-

Visualizations

Experimental Workflow for Quantitative Proteomics

Caption: Workflow for quantitative proteomics using this compound.

Logical Relationship of this compound Components

Caption: Functional components of the this compound reagent.

References

- 1. This compound - Creative Biolabs [creative-biolabs.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Automated High-Throughput Method for the Fast, Robust, and Reproducible Enrichment of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vectorlabs.com [vectorlabs.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

Step-by-Step Guide for Dde Biotin-PEG4-alkyne Click Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the application of Dde Biotin-PEG4-alkyne in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This reagent is a valuable tool for the biotinylation of azide-modified molecules, such as proteins, peptides, and nucleic acids, as well as for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The incorporated Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group allows for the subsequent mild cleavage and release of the biotinylated molecule from streptavidin, making it ideal for applications in proteomics and drug discovery.

Introduction to this compound and Click Chemistry

This compound is a versatile chemical probe consisting of three key components:

-

A biotin moiety for high-affinity binding to streptavidin.

-

A PEG4 (polyethylene glycol) spacer to enhance solubility and minimize steric hindrance.

-

A terminal alkyne group for participation in the click reaction.

-

A Dde protecting group on the biotin molecule, enabling cleavable biotinylation.

Click chemistry, specifically the CuAAC reaction, is a highly efficient and specific conjugation method that forms a stable triazole linkage between an alkyne and an azide.[1][2] This bioorthogonal reaction proceeds under mild conditions and is compatible with a wide range of functional groups found in biological molecules.[3]

Applications

Biotinylation of Azide-Modified Biomolecules

This compound is used to label azide-containing biomolecules for subsequent detection, purification, or pull-down assays. The ability to cleave the biotin tag after capture allows for the recovery of the target molecule, which is particularly advantageous for mass spectrometry-based proteomics.[4]

Synthesis of PROTACs

In the field of drug discovery, this compound serves as a linker in the modular synthesis of PROTACs.[5][6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[5] Click chemistry provides a robust method for connecting the target-binding ligand and the E3 ligase ligand via the linker.[7][8][]

Data Presentation

The efficiency of the click chemistry reaction and the subsequent Dde deprotection are critical for successful experiments. While yields can be sequence- and substrate-dependent, the following tables provide representative quantitative data based on literature reports for similar reagents and reactions.

| Parameter | Typical Value | Notes | Reference |

| CuAAC Reaction Time | 1-4 hours | Can be optimized based on substrate concentrations. | [10] |

| Labeling Efficiency | >90% | Generally high for CuAAC reactions. | [10] |

| Protein-Alkyne Concentration | 10-100 µM | [10] | |

| Biotin-Azide Concentration | 100-500 µM (10-50 fold excess) | Excess azide ensures complete labeling of the alkyne. | [10] |

| Copper(II) Sulfate Concentration | 50-250 µM | [10] | |

| Ligand (e.g., THPTA) Concentration | 250-1250 µM (5-fold excess to copper) | The ligand stabilizes the Cu(I) oxidation state. | [10] |

Table 1: Typical Reaction Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Parameter | Typical Value | Notes | Reference |